![molecular formula C11H12O3 B141007 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 149609-84-7](/img/structure/B141007.png)
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Overview
Description
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid (CAS: 68564-43-2), also referred to as 4-[(2-methylprop-2-enyl)oxy]benzoic acid, is a benzoic acid derivative with a methallyl ether substituent at the para position. Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to alcohols or alkanes.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitution (e.g., nitration, halogenation).
Biology
Research indicates that 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid exhibits potential biological activities:
- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokine production.
- Antimicrobial Activity : Demonstrates bactericidal effects against Gram-positive and Gram-negative bacteria.
Medicine
The compound is being investigated for its potential as a pharmaceutical intermediate , with studies suggesting its role in drug development due to its biological properties.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing polymers and resins.
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | Bactericidal effect on Gram-positive/negative bacteria | |
Anticancer | Cytotoxicity against MDA-MB-231 and A549 cells |
Case Study on Anti-inflammatory Effects
A controlled experiment demonstrated that treating human foreskin fibroblasts with this compound reduced IL-6 and TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Case Study on Antimicrobial Activity
A study assessing the antimicrobial efficacy found that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 32 µg/mL, showcasing its therapeutic potential against bacterial infections.
Mechanism of Action
The mechanism of action of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to specific receptors, modulating cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key physical and chemical properties of 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid and its analogues:
Lipophilicity and Bioavailability
Biological Activity
Introduction
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid, also known as methacryloxybenzoic acid, is an organic compound with a benzoic acid structure modified by a methacryloxy group. Its unique chemical properties and structural characteristics have led to interest in its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula: C₁₁H₁₂O₃
- Molecular Weight: 192.214 g/mol
- Density: 1.128 g/cm³
- Boiling Point: Approximately 340.755 °C
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Esterification : Reacting benzoic acid with methacrylic acid in the presence of a catalyst.
- Nucleophilic substitution : Using appropriate nucleophiles to replace hydrogen atoms on the benzoic acid structure.
Anti-inflammatory Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in cell models, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. For instance, studies have reported that certain benzoic acid derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Potential
In vitro studies have evaluated the anticancer effects of this compound against several cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and lung cancer (A549) cells, with IC50 values indicating effective concentrations for inducing apoptosis .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anti-inflammatory Effects
- In a controlled experiment, human foreskin fibroblasts treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.
-
Case Study on Antimicrobial Activity
- A study assessing the antimicrobial efficacy of this compound found that it inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid?
- Methodology :
- Synthesis : A two-step approach is commonly employed. First, introduce the 2-methylpropenyloxy group via nucleophilic substitution or Mitsunobu reaction using 3-hydroxybenzoic acid and 2-methylprop-2-en-1-yl bromide. Second, optimize reaction conditions (e.g., anhydrous solvents like THF, temperature control at 0–25°C) to minimize side reactions such as polymerization of the allyl group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carboxyl dimer formation) .
- Spectroscopy :
- NMR : Assign peaks for the allyloxy group (δ 4.6–5.2 ppm for CH₂ and CH₃ in ¹H NMR; δ 110–130 ppm for sp² carbons in ¹³C NMR).
- IR : Identify carbonyl stretching (C=O) at ~1680 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in amber vials to prevent light-induced degradation of the allyloxy group.
- Hydrolytic stability : Monitor pH-dependent ester hydrolysis in aqueous buffers (pH 2–12) via LC-MS over 24 hours .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions. Use response surface methodology to maximize yield while minimizing byproducts .
- Kinetic studies : Employ in-situ FTIR to track reaction progress and identify rate-limiting steps (e.g., slow nucleophilic substitution at the benzoic acid’s meta position) .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?
- Methodology :
- Dynamic NMR : Detect rotational barriers or conformational isomerism (e.g., hindered rotation of the allyloxy group) causing peak splitting.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify discrepancies .
Q. What experimental designs are suitable for evaluating its biological activity in vitro?
- Methodology :
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) using a fluorometric kit, with IC₅₀ determination via dose-response curves (0.1–100 µM). Include indomethacin as a positive control .
- Cytotoxicity screening : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to assess biocompatibility at 24–72 hours .
Q. How can computational modeling predict its interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Validate poses with molecular dynamics (MD) simulations (100 ns, AMBER force field) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized derivatives .
Q. What strategies address challenges in isolating stereoisomers of this compound?
- Methodology :
- Chiral chromatography : Use a Chiralpak IA column with heptane/ethanol (90:10) to resolve enantiomers. Confirm enantiopurity via polarimetry or CD spectroscopy .
- Crystallization-induced asymmetric transformation : Seed racemic mixtures with enantiopure crystals to drive stereoselective crystallization .
Properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJTZUEILCDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586415 | |
Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149609-84-7 | |
Record name | 3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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